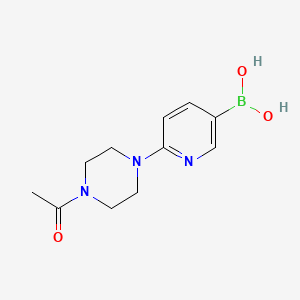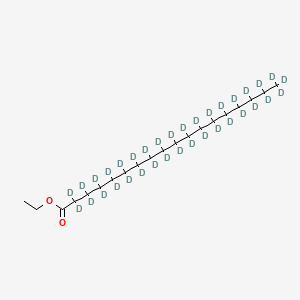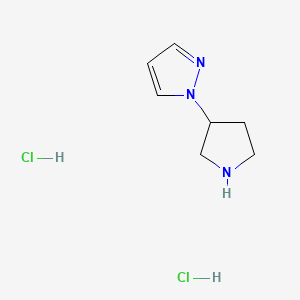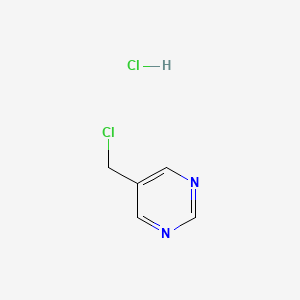
5-(Chloromethyl)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)pyrimidine hydrochloride is a chemical compound with the CAS Number: 1337879-54-5 . It is a powder in physical form and has a molecular weight of 165.02 .
Molecular Structure Analysis
The molecular formula of 5-(Chloromethyl)pyrimidine hydrochloride is C5H5ClN2•HCl . The molecular weight is 165.02 .Physical And Chemical Properties Analysis
5-(Chloromethyl)pyrimidine hydrochloride is a powder and is stored at 4°C . It has a molecular weight of 165.02 .Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)pyrimidine hydrochloride is used in the study and recognition of nucleic acid components. For instance, it plays a role in the study of 5-methylcytosine, a constituent of nucleic acids, as reported by Wyatt (1951) in their study on nucleic acids from animals and plants (Wyatt, 1951).
It is a key compound in the synthesis of pharmaceutical agents. For example, Xiong Jing (2010) discussed the synthesis of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, a compound used in cancer treatment, where a pyrimidine analogue is a core component (Xiong Jing, 2010).
The compound is involved in the development of new drugs with pyrimidine core structures. Rani et al. (2012) synthesized novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes with promising antioxidant activities (V. Rani, et al., 2012).
It also plays a role in the synthesis of antimicrobial agents, as discussed by Venkatesh et al. (2018) in their study on benzofuran derivatives containing pyrimidine moiety, which showed excellent antimicrobial activity (T. Venkatesh, et al., 2018).
Gazivoda et al. (2008) reported on the synthesis and characterization of novel 5-(2-haloethyl)pyrimidine derivatives, highlighting the compound's utility in creating structurally diverse organic molecules (T. Gazivoda, et al., 2008).
Wirkmechanismus
Target of Action
5-(Chloromethyl)pyrimidine hydrochloride is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents, which 5-(Chloromethyl)pyrimidine hydrochloride may belong to, is associated with the inhibition of prostaglandin E2 (PGE2) generated by cyclooxygenase (COX) enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Biochemical Pathways
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(chloromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVZEHGCCFJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)pyrimidine hydrochloride | |
CAS RN |
1337879-54-5 |
Source


|
| Record name | 5-(chloromethyl)pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of studying the action of 5-(Chloromethyl)-2-methyl-pyrimidine hydrochloride and 4-methyl-5-oxyethyl-thiazole on Aspergillus niger?
A1: Aspergillus niger requires thiamine (Vitamin B1) for growth, but it can also synthesize it. Studying how the precursor compounds like 5-(Chloromethyl)-2-methyl-pyrimidine hydrochloride and 4-methyl-5-oxyethyl-thiazole influence this biosynthesis helps researchers understand the metabolic pathways in the fungus. [, ] This knowledge is valuable for potentially controlling its growth, which can be relevant in industrial fermentation processes or when Aspergillus niger acts as a pathogen.
Q2: Can these studies provide insights into thiamine biosynthesis in other organisms?
A2: While the specific pathways may differ, studying thiamine biosynthesis in a model organism like Aspergillus niger can provide a foundation for understanding similar processes in other fungi and even higher organisms. [, ] The basic building blocks and enzymatic reactions involved often share similarities across species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


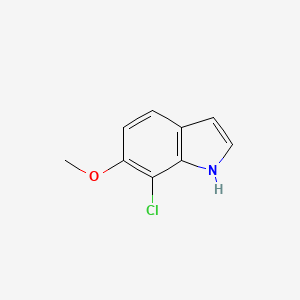
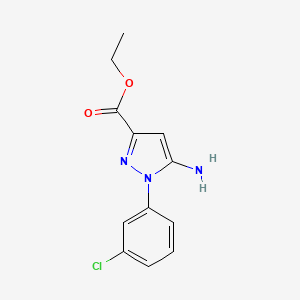

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)
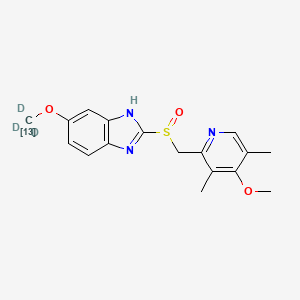
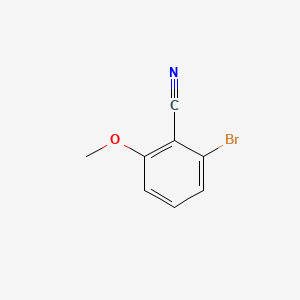

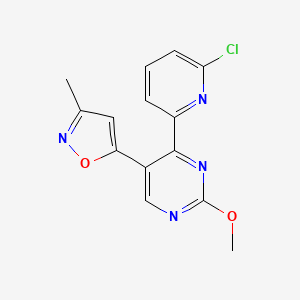
![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)
